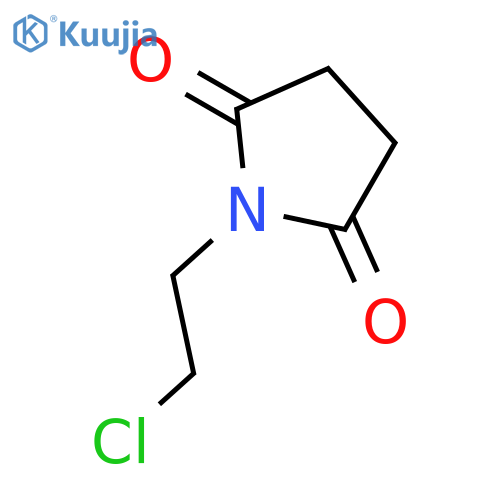Cas no 41212-96-8 (1-(2-Chloroethyl)pyrrolidine-2,5-dione)

41212-96-8 structure
商品名:1-(2-Chloroethyl)pyrrolidine-2,5-dione
1-(2-Chloroethyl)pyrrolidine-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloroethyl)pyrrolidine-2,5-dione
- 1-(2-chloroethyl)-2,5-Pyrrolidinedione
- 2,5-Pyrrolidinedione,1-(2-chloroethyl)-
- 2,1-(2-chloroethyl)
- 2-Succinimidoethyl chloride
- N-(2-chloro-1-ethyl)succinimide
- N-(2-Chloroethyl)succinimide
- 2, 1-(2-chloroethyl)-
- NSC 58200
- AKOS005171322
- LS-01556
- A873111
- NSC-58200
- DTXSID5068287
- MFCD11164675
- EN300-49779
- NS00030939
- EINECS 255-266-2
- CS-0148817
- SCHEMBL7993059
- 2,5-Pyrrolidinedione, 1-(2-chloroethyl)-
- FT-0678976
- NSC58200
- Q8ATP62S3T
- 41212-96-8
- QJZNIHHRDQKAFU-UHFFFAOYSA-N
- DA-31424
- G28549
- XH0727
- STK503020
- ALBB-004231
-
- MDL: MFCD11164675
- インチ: InChI=1S/C6H8ClNO2/c7-3-4-8-5(9)1-2-6(8)10/h1-4H2
- InChIKey: QJZNIHHRDQKAFU-UHFFFAOYSA-N
- ほほえんだ: C1CC(=O)N(CCCl)C1=O
計算された属性
- せいみつぶんしりょう: 161.02400
- どういたいしつりょう: 161.024356
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.4
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 密度みつど: 1.327
- ふってん: 310.1°Cat760mmHg
- フラッシュポイント: 141.4°C
- 屈折率: 1.51
- PSA: 37.38000
- LogP: 0.31210
1-(2-Chloroethyl)pyrrolidine-2,5-dione セキュリティ情報
- 危険レベル:IRRITANT
1-(2-Chloroethyl)pyrrolidine-2,5-dione 税関データ
- 税関コード:2925190090
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
1-(2-Chloroethyl)pyrrolidine-2,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-49779-0.1g |
1-(2-chloroethyl)pyrrolidine-2,5-dione |
41212-96-8 | 95% | 0.1g |
$107.0 | 2023-02-10 | |
| Enamine | EN300-49779-0.05g |
1-(2-chloroethyl)pyrrolidine-2,5-dione |
41212-96-8 | 95% | 0.05g |
$72.0 | 2023-02-10 | |
| TRC | C275845-100mg |
1-(2-Chloroethyl)pyrrolidine-2,5-dione |
41212-96-8 | 100mg |
$ 185.00 | 2022-04-01 | ||
| Enamine | EN300-49779-5.0g |
1-(2-chloroethyl)pyrrolidine-2,5-dione |
41212-96-8 | 95% | 5.0g |
$946.0 | 2023-02-10 | |
| Enamine | EN300-49779-0.25g |
1-(2-chloroethyl)pyrrolidine-2,5-dione |
41212-96-8 | 95% | 0.25g |
$153.0 | 2023-02-10 | |
| Alichem | A109007299-1g |
1-(2-Chloroethyl)pyrrolidine-2,5-dione |
41212-96-8 | 95% | 1g |
$360.40 | 2023-09-01 | |
| abcr | AB266890-1g |
1-(2-Chloroethyl)pyrrolidine-2,5-dione, 98%; . |
41212-96-8 | 98% | 1g |
€324.00 | 2025-02-16 | |
| Aaron | AR00C9MI-100mg |
1-(2-chloroethyl)pyrrolidine-2,5-dione |
41212-96-8 | 95% | 100mg |
$173.00 | 2025-03-21 | |
| Aaron | AR00C9MI-2.5g |
1-(2-chloroethyl)pyrrolidine-2,5-dione |
41212-96-8 | 95% | 2.5g |
$778.00 | 2023-12-13 | |
| A2B Chem LLC | AF71246-100mg |
1-(2-Chloroethyl)pyrrolidine-2,5-dione |
41212-96-8 | 95% | 100mg |
$148.00 | 2024-04-20 |
1-(2-Chloroethyl)pyrrolidine-2,5-dione 関連文献
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
3. Water
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
41212-96-8 (1-(2-Chloroethyl)pyrrolidine-2,5-dione) 関連製品
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 307-59-5(perfluorododecane)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:41212-96-8)1-(2-Chloroethyl)pyrrolidine-2,5-dione

清らかである:99%/99%/99%/99%
はかる:5g/10g/25g/50g
価格 ($):951.0/1162.0/2244.0/3696.0